molecular formula C5H4F2LiNO2S2 B15308146 Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate

Cat. No.: B15308146
M. Wt: 219.2 g/mol
InChI Key: HFYREXWJAOFCER-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion coordinated with a 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various thiazole and sulfonate derivatives, which can be further utilized in different applications.

Scientific Research Applications

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate has several scientific research applications:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate involves its interaction with molecular targets through its thiazole and difluoroethyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The lithium ion may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other lithium thiazole derivatives and difluoroethyl-substituted compounds. Examples include:

  • Lithium 2-(1,1-difluoroethyl)-benzene-1-sulfinate
  • Lithium 2-(1,1-difluoroethyl)-pyridine-1-sulfinate

Uniqueness

Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H4F2LiNO2S2

Molecular Weight

219.2 g/mol

IUPAC Name

lithium;2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate

InChI

InChI=1S/C5H5F2NO2S2.Li/c1-5(6,7)4-8-2-3(11-4)12(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1

InChI Key

HFYREXWJAOFCER-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C1=NC=C(S1)S(=O)[O-])(F)F

Origin of Product

United States

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